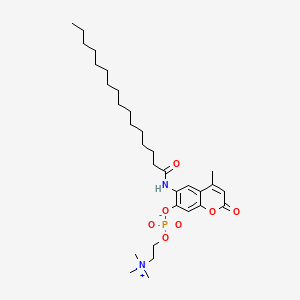

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine is a phosphorylcholine derivative . It is a specific substrate for the determination of acid (lysosomal) sphingomyelinase . It is commonly used as a substrate to detect choline kinases and choline phosphotransferases aiding in the study of diseases like cancer and Alzheimer’s .

Molecular Structure Analysis

The molecular formula of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine is C31 H51 N2 O7 P . Its molecular weight is 594.72 g/mol .Physical And Chemical Properties Analysis

The melting point of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine is 193 °C .Scientific Research Applications

Enzyme Assay for Niemann–Pick Disease Diagnosis : 6-Hexadecanoylamino-4-methylumbelliferylphosphorylcholine (HMUPC) has been shown to be a specific substrate for acid (lysosomal) sphingomyelinase (ASM) determination. This is crucial for diagnosing Niemann–Pick A/B types, as patients with these conditions showed significantly reduced ASM activity. This new assay offers both the convenience of a rapid and robust enzyme test and the specificity of a natural substrate assay, without needing radiolabelled substrates (Diggelen et al., 2005).

Fluorogenic Substrate for Galactocerebrosidase : 6-Hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside (HMGal) is a specific fluorogenic substrate of galactocerebrosidase, aiding in the simple diagnosis of Krabbe disease in humans and animals. Its high specificity and sensitivity provide a rapid method for both disease diagnosis and enzyme purification (Wiederschain et al., 1992).

Specificity Study of Human Lysosomal Glycolipid Hydrolases : Research has indicated that 6-Hexadecanoylamino-4-methylumbelliferyl-beta-D-glucopyranoside is a substrate for human glucocerebrosidase, although it is hydrolyzed slower than its chromogenic analogue. This finding is significant for understanding the specificity of human lysosomal enzymes (Vidershaĭn et al., 1988).

Antitumor Activity in Prostate Cancer Cells : 4-Methylumbelliferone (4-MU), a derivative, has been found to inhibit proliferation, motility, and invasion of prostate cancer cells. It's an HA synthesis inhibitor with significant anticancer properties, providing new insights into the mechanisms of anticancer effects (Lokeshwar et al., 2010).

Role in Lipase and Phospholipase Activity Determination : The use of 4-methylumbelliferyl derivatives in fluorescence-based assays has shown promise in studying lipid digestion in fish, demonstrating the flexibility and sensitivity of these assays in biological research (Izquierdo & Henderson, 1998).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-yl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)32-27-23-26-25(2)22-31(35)39-28(26)24-29(27)40-41(36,37)38-21-20-33(3,4)5/h22-24H,6-21H2,1-5H3,(H-,32,34,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFILBKCHKGLJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301102032 |

Source

|

| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904315-61-3 |

Source

|

| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904315-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)